methyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
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Overview
Description
Methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazepine core, a chloro-fluoro substituted phenyl group, and an acetate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-fluoro phenyl group: This step involves the use of halogenated aromatic compounds and can be facilitated by palladium-catalyzed cross-coupling reactions.
Thioether formation:
Esterification: The final step involves the esterification of the carboxylic acid group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate involves its interaction with specific molecular targets. The chloro-fluoro phenyl group can interact with hydrophobic pockets in proteins, while the benzodiazepine core can bind to specific receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-2-fluorophenyl)acetate
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate
Uniqueness
Methyl [4-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate is unique due to its combination of a benzodiazepine core with a chloro-fluoro substituted phenyl group and an acetate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
methyl 2-[4-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-28-20(27)10-13-9-19(25-17-5-3-2-4-16(17)23-13)29-11-18(26)24-15-7-6-12(21)8-14(15)22/h2-9,23H,10-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWFFIMRYPPIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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